molecular formula C12H13BrO2 B13906803 Methyl 2-[(1R)-6-bromoindan-1-YL]acetate

Methyl 2-[(1R)-6-bromoindan-1-YL]acetate

Cat. No.: B13906803
M. Wt: 269.13 g/mol
InChI Key: GQPHMSGOJSRIHV-SECBINFHSA-N
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Description

Methyl 2-[(1R)-6-bromoindan-1-YL]acetate is an organic compound with the molecular formula C12H13BrO2 and a molecular weight of 269.13 g/mol . It is a derivative of indan, a bicyclic hydrocarbon, and features a bromine atom at the 6-position of the indan ring. This compound is used in various chemical and pharmaceutical applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(1R)-6-bromoindan-1-YL]acetate typically involves the esterification of 6-bromoindan-1-acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1R)-6-bromoindan-1-YL]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(1R)-6-bromoindan-1-YL]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-[(1R)-6-bromoindan-1-YL]acetate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and interaction with biological molecules. The compound can undergo metabolic transformations to form active metabolites that exert biological effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(1R)-6-chloroindan-1-YL]acetate
  • Methyl 2-[(1R)-6-fluoroindan-1-YL]acetate
  • Methyl 2-[(1R)-6-iodoindan-1-YL]acetate

Uniqueness

Methyl 2-[(1R)-6-bromoindan-1-YL]acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .

Properties

Molecular Formula

C12H13BrO2

Molecular Weight

269.13 g/mol

IUPAC Name

methyl 2-[(1R)-6-bromo-2,3-dihydro-1H-inden-1-yl]acetate

InChI

InChI=1S/C12H13BrO2/c1-15-12(14)6-9-3-2-8-4-5-10(13)7-11(8)9/h4-5,7,9H,2-3,6H2,1H3/t9-/m1/s1

InChI Key

GQPHMSGOJSRIHV-SECBINFHSA-N

Isomeric SMILES

COC(=O)C[C@H]1CCC2=C1C=C(C=C2)Br

Canonical SMILES

COC(=O)CC1CCC2=C1C=C(C=C2)Br

Origin of Product

United States

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